molecular formula C21H17F3N2O4S B14956209 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine

Cat. No.: B14956209
M. Wt: 450.4 g/mol
InChI Key: TVRYBXRIUFHQMG-KRWDZBQOSA-N
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Description

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine: is a complex organic compound that features a trifluoromethoxy group, a thiazole ring, and a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)phenyl isocyanate with thiazole derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like sodium bicarbonate to neutralize the reaction mixture .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of safer and more cost-effective reagents, such as sodium methoxide, is also preferred to reduce production costs and enhance safety .

Chemical Reactions Analysis

Types of Reactions: N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and triggering biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine stands out due to its combination of a trifluoromethoxy group, a thiazole ring, and a phenylalanine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For instance, the presence of the thiazole ring enhances its potential as an enzyme inhibitor, while the trifluoromethoxy group increases its lipophilicity and stability .

Properties

Molecular Formula

C21H17F3N2O4S

Molecular Weight

450.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H17F3N2O4S/c22-21(23,24)30-16-8-6-14(7-9-16)19-25-15(12-31-19)11-18(27)26-17(20(28)29)10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2,(H,26,27)(H,28,29)/t17-/m0/s1

InChI Key

TVRYBXRIUFHQMG-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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